2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of 2-mercapto-4,5-dihydro-1,3-thiazole with octyl disulfide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Mercapto-4,5-dihydro-1,3-thiazole+Octyl disulfide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification steps like distillation, crystallization, or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The thiazole ring may also participate in binding interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Octyldisulfanyl)-pyridine
- 2-(Octyldisulfanyl)-benzothiazole
- 2-(Octyldisulfanyl)-imidazole
Uniqueness
2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole is unique due to the presence of both the octyldisulfanyl group and the thiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
94613-57-7 |
---|---|
Molecular Formula |
C11H21NS3 |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
2-(octyldisulfanyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C11H21NS3/c1-2-3-4-5-6-7-9-14-15-11-12-8-10-13-11/h2-10H2,1H3 |
InChI Key |
DVBWBRGLLLHWSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSSC1=NCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.